N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research, particularly in medicinal and industrial chemistry. Its unique structural features, including multiple functional groups and heterocyclic elements, make it a compound of interest for detailed study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, utilizing various organic reactions. The process might begin with the formation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group through sulfonylation. Subsequent steps involve cyclopentane carboxamide formation and the incorporation of the thiophene ring via a cyclization reaction.
Reaction Conditions
Temperature: Moderate to high (60-100°C)
Solvent: Polar aprotic solvents (e.g., DMSO, DMF)
Catalysts: Acid or base catalysts, depending on the step
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, potentially utilizing continuous flow reactors for efficient large-scale production. The optimization of reaction conditions and the use of robust catalysts or enzymatic methods can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : Introduces or modifies functional groups.
Reduction: : Typically used to remove oxygen atoms or to saturate bonds.
Substitution: : Functional groups are replaced with others to create derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or H2O2.
Reduction: : Reducing agents like LiAlH4 or NaBH4.
Substitution: : Halides or other nucleophiles in the presence of appropriate catalysts.
Major Products
The products vary based on the reaction but typically include modified versions of the initial compound with different functional groups, enhancing its application in diverse research areas.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Used in studying the interactions of sulfonyl compounds with biological systems.
Medicine
Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry
Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, often proteins or enzymes, in biological systems. The propylsulfonyl and tetrahydroisoquinoline groups play crucial roles in binding to active sites, modulating pathways related to cell signaling, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
N-(2-(Isopropylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Uniqueness
What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide apart is its specific combination of functional groups, offering a unique blend of chemical reactivity and biological activity that can be harnessed in targeted applications.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-2-14-29(26,27)24-12-9-17-7-8-19(15-18(17)16-24)23-21(25)22(10-3-4-11-22)20-6-5-13-28-20/h5-8,13,15H,2-4,9-12,14,16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVFCNTVAOEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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